molecular formula C11H20O B15159485 1-(Pent-2-en-1-yl)cyclohexan-1-ol CAS No. 835596-29-7

1-(Pent-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B15159485
CAS No.: 835596-29-7
M. Wt: 168.28 g/mol
InChI Key: WYGWHMZUOGASLR-UHFFFAOYSA-N
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Description

1-(Pent-2-en-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a pent-2-en-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-2-en-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pent-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

1-(Pent-2-en-1-yl)cyclohexan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pent-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Uniqueness: 1-(Pent-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

835596-29-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-pent-2-enylcyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-5-8-11(12)9-6-4-7-10-11/h3,5,12H,2,4,6-10H2,1H3

InChI Key

WYGWHMZUOGASLR-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1(CCCCC1)O

Origin of Product

United States

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